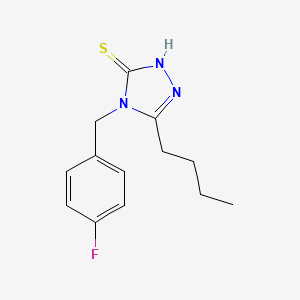

5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

5-Butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by a butyl chain at position 5 and a 4-fluorobenzyl group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and antitumor properties .

Properties

IUPAC Name |

3-butyl-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3S/c1-2-3-4-12-15-16-13(18)17(12)9-10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAUMVKCURNOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNC(=S)N1CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 299417-40-6) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and antioxidant activities. The structure of the compound suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H16FN3S, with a molecular weight of 265.35 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 265.35 g/mol |

| LogP | 3.47 |

| TPSA | 33.61 Ų |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 3 |

Antibacterial Activity

Recent studies have indicated that triazole derivatives exhibit significant antibacterial properties. For instance, in a study evaluating various triazole compounds, derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains.

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. In a comparative study, the compound demonstrated moderate antifungal activity against Candida albicans, with an MIC value of 62.5 µg/mL. This indicates that it may be effective in managing fungal infections:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 62.5 |

| Aspergillus niger | 125 |

The mechanism of action appears to involve inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes.

Antioxidant Activity

The antioxidant potential of triazole compounds has also been explored. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) demonstrated that the compound possesses significant free radical scavenging activity:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 45 |

| ABTS | 30 |

These results indicate that the compound may protect cells from oxidative stress.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results highlighted that compounds structurally related to this compound exhibited enhanced activity against resistant strains of bacteria and fungi compared to traditional antibiotics .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound with bacterial enzymes such as dihydrofolate reductase and topoisomerase IV. The docking scores indicated strong interactions with these targets, supporting the observed antibacterial activity .

Scientific Research Applications

Biological Activities

Research indicates that 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that triazole derivatives possess antimicrobial properties. The presence of the thione group enhances this activity against various bacterial strains and fungi.

- Anticancer Potential : Some derivatives of triazoles have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Inhibitory Effects on Enzymes : Research suggests that triazole compounds can act as enzyme inhibitors. This property may be beneficial in developing treatments for diseases where enzyme regulation is crucial.

Applications in Pharmaceuticals

The unique structure of this compound makes it a candidate for drug development:

- Drug Design : The compound's ability to interact with biological targets makes it a useful scaffold in medicinal chemistry for designing new drugs.

- Formulations : Its solubility and stability profiles can be advantageous in formulating pharmaceutical products.

Agricultural Applications

The compound's antimicrobial properties suggest potential applications in agriculture:

- Fungicides and Bactericides : Due to its efficacy against plant pathogens, it could be developed into a fungicide or bactericide to protect crops from diseases.

- Plant Growth Regulators : Research into the effects of triazole compounds on plant growth could lead to the development of new growth regulators that enhance crop yields.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound. In vitro tests demonstrated that it reduced cell viability in human cancer cell lines by inducing apoptosis through mitochondrial pathways. This finding supports further exploration into its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and related derivatives:

Key Observations:

Substituent Effects on Activity :

- Halogenated Aryl Groups : Chlorine or bromine at the aryl position (e.g., TP4, TP427) correlates with strong anticonvulsant activity, likely due to enhanced electrophilicity and sodium channel interaction . The fluorine in the target compound may offer similar benefits with reduced metabolic degradation .

- Alkyl Chains : Longer chains (e.g., hexyl in TP427) improve lipophilicity and BBB permeability compared to shorter chains (e.g., butyl in the target compound) .

Therapeutic Index: TP427 exhibits a high therapeutic index (13.9), attributed to its balanced anticonvulsant potency and low neurotoxicity .

Metabolic Stability :

- Fluorinated derivatives (e.g., 4-ethyl-5-(4-fluorophenyl)-...) show resistance to hepatic metabolism, suggesting that the 4-fluorobenzyl group in the target compound may confer similar stability .

Antimicrobial Activity: Compounds with fluorinated benzylideneamino groups (e.g., 4-(4-fluorobenzylideneamino)-5-(3-fluorophenyl)-...) demonstrate notable antibacterial activity, indicating that fluorine substitution broadens biological applicability .

Q & A

Q. Table 1: Comparative Synthesis Methods

How can spectroscopic and computational methods characterize the structural and electronic properties of this compound?

Methodological Answer:

- Experimental Techniques :

- Computational Methods :

Q. Table 2: Key Spectral Assignments

| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| 4-Fluorobenzyl (Ar-H) | 7.2–7.6 (multiplet) | 3050–3100 (C-H) |

| Butyl (CH₂) | 1.2–1.6 (m) | 2850–2950 (C-H) |

| Triazole C=S | - | 1200–1250 |

What in vitro and in vivo models are suitable for initial biological activity screening?

Methodological Answer:

- Antimicrobial Screening :

- Anticonvulsant Testing :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to determine selectivity (IC₅₀ > 50 µM for low toxicity) .

How do structural modifications (e.g., alkyl chain length, halogen substitution) influence anticonvulsant activity?

Methodological Answer:

- Alkyl Chain Length :

- Halogen Effects :

Q. Table 3: Substructure-Activity Relationships (SAR)

What computational strategies predict binding interactions with biological targets (e.g., voltage-gated sodium channels)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with Naᵥ1.2 channels. The triazole-thione core forms hydrogen bonds with Lys142 and π-π stacking with Phe786 .

- MD Simulations : Run 100 ns trajectories to assess stability; RMSD < 2.0 Å indicates stable binding .

- Pharmacophore Modeling : Identify essential features (e.g., thione sulfur, fluorobenzyl hydrophobicity) for scaffold optimization .

How can researchers resolve contradictions in therapeutic indices across studies?

Methodological Answer:

- Comparative Meta-Analysis : Normalize data using ED₅₀/TD₅₀ ratios and account for species-specific pharmacokinetics (e.g., murine vs. rat models) .

- Dose-Response Curves : Re-evaluate studies with overlapping confidence intervals to identify outliers .

- Mechanistic Validation : Confirm target engagement (e.g., patch-clamp assays for sodium channel blockade) to reconcile efficacy discrepancies .

What experimental approaches elucidate the compound’s mechanism of action in neurotoxicity?

Methodological Answer:

- Electrophysiology : Use cerebellar slice preparations to measure Purkinje neuron inhibition (e.g., 40% reduction in firing rate at 10 µM) .

- Neurotransmitter Uptake Assays : Test norepinephrine/dopamine transporter inhibition (IC₅₀ > 100 µM suggests indirect mechanisms) .

- Oxidative Stress Markers : Quantify ROS levels in hippocampal neurons post-treatment to assess mitochondrial toxicity .

How does photochemical stability impact experimental design for light-sensitive derivatives?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor E→Z isomerization at 365 nm (Φ = 0.32) and C–S bond cleavage at 254 nm (Φ = 0.12) .

- Dark Controls : Conduct parallel experiments under amber light to prevent photodegradation.

- Stabilization Strategies : Use antioxidants (e.g., BHT) or lyophilize samples for long-term storage .

What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : React with HCl to generate water-soluble hydrochloride salts.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance brain delivery .

- Prodrug Design : Synthesize methylthioesters (e.g., methyl 2-{[triazolyl]sulfanyl}acetate) for improved membrane permeability .

How can researchers validate computational predictions of metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.